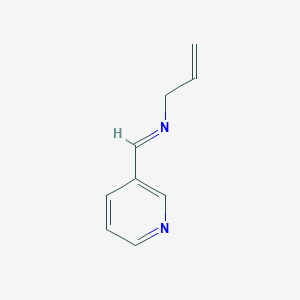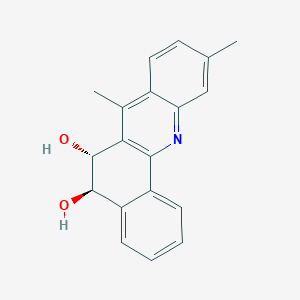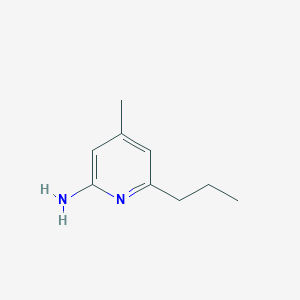
4-Methyl-6-propylpyridin-2-amine
Vue d'ensemble
Description
4-Methyl-6-propylpyridin-2-amine, also known as 4,6-MP, is a pyridine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to nicotine and has been found to interact with nicotinic acetylcholine receptors in the brain. In
Mécanisme D'action
The mechanism of action of 4-Methyl-6-propylpyridin-2-amine is believed to involve its interaction with nicotinic acetylcholine receptors in the brain. These receptors are involved in various physiological processes including learning and memory, attention, and pain perception. 4-Methyl-6-propylpyridin-2-amine has been found to selectively bind to certain subtypes of these receptors, leading to enhanced cognitive function and analgesia.
Biochemical and Physiological Effects
In addition to its effects on cognitive function and pain perception, 4-Methyl-6-propylpyridin-2-amine has been found to have other biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for Parkinson's disease. Additionally, 4-Methyl-6-propylpyridin-2-amine has been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methyl-6-propylpyridin-2-amine in lab experiments is its selectivity for certain subtypes of nicotinic acetylcholine receptors. This allows for more targeted studies of the effects of these receptors on various physiological processes. However, one limitation of using 4-Methyl-6-propylpyridin-2-amine is its relatively low potency compared to other compounds that interact with nicotinic acetylcholine receptors. This may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on 4-Methyl-6-propylpyridin-2-amine. One area of interest is its potential as a treatment for cognitive impairment associated with neurological disorders. Further studies are needed to determine the optimal dosage and administration route for this compound in humans. Additionally, research on the potential analgesic and anti-inflammatory effects of 4-Methyl-6-propylpyridin-2-amine may lead to the development of new treatments for pain and inflammation. Finally, further studies are needed to explore the antioxidant properties of 4-Methyl-6-propylpyridin-2-amine and their potential therapeutic applications in neurodegenerative disorders.
Conclusion
4-Methyl-6-propylpyridin-2-amine is a compound that has shown promise as a potential treatment for various neurological disorders. Its selectivity for certain subtypes of nicotinic acetylcholine receptors and its effects on cognitive function, pain perception, and dopamine release make it a promising candidate for further research. While there are limitations to its use in lab experiments, the potential therapeutic applications of 4-Methyl-6-propylpyridin-2-amine make it an important area of study for the scientific community.
Applications De Recherche Scientifique
4-Methyl-6-propylpyridin-2-amine has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to enhance cognitive function and memory in animal models and has shown promise as a potential treatment for cognitive impairment associated with these disorders. Additionally, 4-Methyl-6-propylpyridin-2-amine has been investigated for its potential as an analgesic and anti-inflammatory agent.
Propriétés
Numéro CAS |
179555-24-9 |
|---|---|
Nom du produit |
4-Methyl-6-propylpyridin-2-amine |
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4-methyl-6-propylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-3-4-8-5-7(2)6-9(10)11-8/h5-6H,3-4H2,1-2H3,(H2,10,11) |
Clé InChI |
QGCCHDIBMYPTPX-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=CC(=C1)C)N |
SMILES canonique |
CCCC1=NC(=CC(=C1)C)N |
Synonymes |
2-Pyridinamine,4-methyl-6-propyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B60662.png)

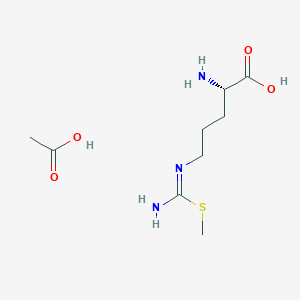
![N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B60667.png)
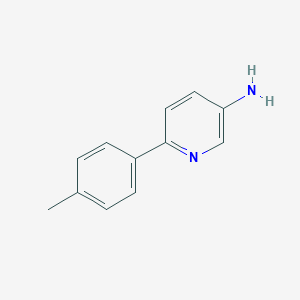
![N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B60672.png)
![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)
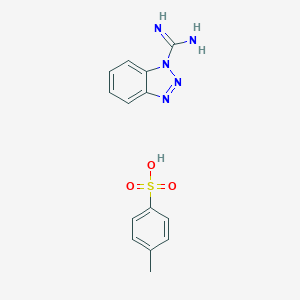
![Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B60675.png)
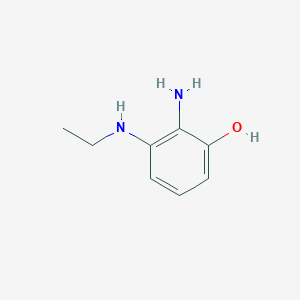
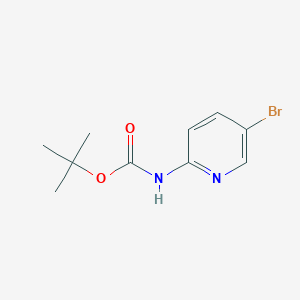
![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B60688.png)
